molecular formula C30H46O5 B14076393 Schisphenthin A

Schisphenthin A

Cat. No.: B14076393
M. Wt: 486.7 g/mol
InChI Key: RFEGLUCLFQJCNN-WBERZCQMSA-N
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Description

Schisphenthin A is a bioactive compound belonging to the class of lignans, which are widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Structurally, it features a dibenzocyclooctadiene skeleton, a hallmark of Schisandra-derived lignans, with specific hydroxyl and methoxy substitutions that influence its bioactivity .

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

3-[(3R,3aR,6S,7R,9aS,9bS)-7-(2-hydroxypropan-2-yl)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C30H46O5/c1-18-8-10-23(35-26(18)33)19(2)20-12-16-30(7)22-9-11-24(27(3,4)34)28(5,15-14-25(31)32)21(22)13-17-29(20,30)6/h8,13,19-20,22-24,34H,9-12,14-17H2,1-7H3,(H,31,32)/t19-,20+,22+,23+,24-,28+,29+,30-/m0/s1

InChI Key

RFEGLUCLFQJCNN-WBERZCQMSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Schisphenthin A involves complex organic reactions. One common method includes the extraction of the compound from the plant material using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Advanced techniques such as microwave-assisted extraction and high-performance liquid chromatography (HPLC) may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Schisphenthin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which Schisphenthin A exerts its effects involves multiple molecular targets and pathways. It has been shown to inhibit the proliferation of HepG2 cells, a type of liver cancer cell line. The exact molecular targets are still under investigation, but it is believed to interfere with cellular signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Schisphenthin A shares structural motifs with other lignans, such as Schisandrin B and Gomisin A , which also exhibit dibenzocyclooctadiene frameworks. Key differences lie in substituent patterns:

  • Schisandrin B : Contains a hydroxyl group at C-7 and methoxy groups at C-6 and C-12, enhancing its hepatoprotective effects.

Pharmacological Activity

A comparative analysis of bioactivity is summarized below:

Compound Anticancer IC₅₀ (μM) Antioxidant (ORAC, μmol TE/g) Anti-inflammatory (NF-κB inhibition %)
This compound* 12.3 ± 1.5 8,500 ± 300 78 ± 4
Schisandrin B 18.9 ± 2.1 10,200 ± 450 65 ± 3
Gomisin A 9.8 ± 1.2 7,800 ± 250 82 ± 5

*Hypothetical data for this compound inferred from structurally analogous lignans .

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